

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Mercaptothiazoline

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Compound of Interest

Compound Name: 2-Mercaptothiazoline

Cat. No.: B133348

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Abstract

2-Mercaptothiazoline (2-MT), also known as 2-Thiazoline-2-thiol, is a heterocyclic organic compound featuring a thiazoline ring substituted with a mercapto group.[1][2][3] Its unique chemical functionalities make it a versatile building block and intermediate in numerous industrial and research applications.[1] This technical guide provides an in-depth overview of the synthesis, purification, and characterization of **2-Mercaptothiazoline**. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and workflow diagrams to elucidate the key processes involved. This document is intended to serve as a core resource for professionals in chemical synthesis and drug development.

Introduction

2-Mercaptothiazoline (CAS No. 96-53-7) is a white to off-white crystalline solid with the molecular formula $C_3H_5NS_2$. [1][2] The compound is a crucial intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory, antimicrobial, and antithyroid agents.[1][2][4] It is also instrumental in the highly selective chiral synthesis of β -lactam antibiotics like penam and carbapenam.[2][4] Beyond pharmaceuticals, its applications extend to the rubber industry as a vulcanization accelerator, in agriculture for formulating pesticides, and in analytical chemistry as a reagent for detecting metal ions.[1][2] Given its broad utility, a

thorough understanding of its synthesis and characterization is paramount for researchers and developers.

Synthesis of 2-Mercaptothiazoline

The most common and high-yield synthesis of **2-Mercaptothiazoline** involves the reaction of an ethanolamine derivative with carbon disulfide. A prevalent method detailed in patent literature involves heating ethanolamine and carbon disulfide in a closed vessel under pressure.^[5] This reaction proceeds without a solvent and in the absence of an alkali to produce high yields of **2-Mercaptothiazoline**.^[5]

Proposed Reaction Mechanism

The reaction is proposed to proceed via the formation of a dithiocarbamate intermediate. The ethanolamine first reacts with carbon disulfide, followed by an intramolecular cyclization and dehydration to yield the final **2-Mercaptothiazoline** product.

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